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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081 Get Quote

An In-depth Technical Guide on the Physical and Chemical Properties of Piperidine

Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of

piperidine, a foundational heterocyclic amine. Piperidine and its derivatives are of significant

interest in medicinal chemistry and drug development, appearing in over twenty classes of

pharmaceuticals.[1][2] This document details its structural characteristics, reactivity, and

pharmacological significance, supported by quantitative data, experimental protocols, and

visualizations of key chemical and biological processes.

Physical and Spectroscopic Properties of Piperidine
Piperidine is a colorless liquid at room temperature with a characteristic pungent, amine-like

odor.[3][4][5] It is a six-membered heterocyclic amine, structurally a saturated form of pyridine,

consisting of five methylene bridges and one amine bridge.[1][3]

Core Physical Data
The fundamental physical properties of piperidine are summarized in the table below, providing

a baseline for its handling and use in experimental settings.
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Property Value Source(s)

Molecular Formula C₅H₁₁N [3][6]

Molar Mass 85.15 g·mol⁻¹ [3][6]

Appearance Colorless liquid [3][4]

Odor
Pungent, pepper-like, fishy-

ammoniacal
[3][4]

Density 0.862 g/mL at 20-25 °C [3][7][8]

Melting Point
-7 to -9 °C (19 to 16 °F; 266 to

264 K)
[3][4]

Boiling Point 106 °C (223 °F; 379 K) [3][4][9]

Solubility in Water Miscible [3][5]

Solubility in Organic Solvents
Soluble in alcohol, ether,

acetone, benzene, chloroform
[5][9]

Acidity (pKa of conjugate acid) 11.12 - 11.22 [3][8][9]

Vapor Pressure
23 mmHg at 20 °C; 40 mmHg

at 29.2 °C
[6][10]

Refractive Index (n²⁰/D) 1.452 - 1.4534 [6][9][11]

Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of piperidine and its

derivatives.
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Spectrum Type
Key Features and
Chemical Shifts (ppm)

Source(s)

¹H NMR (CDCl₃)
δ 2.79 (t, 4H, -CH₂-N-CH₂-), δ

1.51 (m, 6H, remaining -CH₂-)
[3]

¹³C NMR (CDCl₃)
δ 47.0 (C2, C6), δ 27.2 (C3,

C5), δ 25.2 (C4)
[3]

Infrared (IR)
Key absorptions indicating N-H

and C-H stretching.
[11]

Mass Spectrometry
Molecular ion peak (M+)

consistent with its molar mass.
[12]

Chemical Properties and Reactivity
Piperidine's chemical behavior is defined by the lone pair of electrons on its nitrogen atom, its

saturated ring structure, and its conformational flexibility.

Basicity and Nucleophilicity
As a secondary amine, piperidine is a significant organic base.[13] Its conjugate acid has a pKa

of approximately 11.12, making it a stronger base than many other aliphatic amines.[8][9] This

basicity, combined with the accessibility of the nitrogen's lone pair, makes it a potent

nucleophile, readily participating in reactions like N-acylation and N-alkylation.[14][15] It reacts

exothermically with acids to form salts.[10]

Conformational Analysis
Similar to cyclohexane, piperidine predominantly adopts a chair conformation to minimize steric

and torsional strain.[3][16] Two distinct chair conformations exist in equilibrium: one with the N-

H bond in an axial position and the other in an equatorial position. The equatorial conformation

is generally more stable.[3] The energy barrier for nitrogen inversion is substantially lower than

for ring inversion, allowing for rapid interconversion between the two conformers.[3] For N-

substituted piperidines, the substituent's preference for the equatorial position is often more

pronounced than in analogous cyclohexanes.[3]
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Key Chemical Reactions
Piperidine is a versatile reagent and building block in organic synthesis.[13][17]

Enamine Synthesis: It is widely used to react with ketones or aldehydes to form enamines.

These enamines are crucial intermediates in reactions like the Stork enamine alkylation,

which forms a new carbon-carbon bond.[3]

N-Alkylation and N-Acylation: As a strong nucleophile, piperidine readily undergoes

alkylation with alkyl halides and acylation with agents like acid chlorides or anhydrides to

form N-substituted piperidines.[15]

Catalysis: It serves as a base catalyst in various condensation reactions, including

Knoevenagel and Michael additions.

Deprotection in Peptide Synthesis: Piperidine is commonly used as a base to remove the

fluorenylmethyloxycarbonyl (Fmoc) protecting group from amino acids during solid-phase

peptide synthesis.[3]

Experimental Protocols
The following sections detail standardized methodologies for the synthesis and analysis of

piperidine compounds.

Synthesis: Catalytic Hydrogenation of Pyridine
One of the most common and direct industrial methods for producing piperidine is the catalytic

hydrogenation of pyridine.[8][18]

Objective: To reduce pyridine to piperidine using a metal catalyst and hydrogen gas.

Materials:

Pyridine

Hydrogen (H₂) gas

Catalyst (e.g., Nickel, Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C))
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Solvent (e.g., Ethanol, or neat reaction)

High-pressure reactor (autoclave)

Procedure:

The pyridine precursor is dissolved in a suitable solvent (or used neat) and placed into a

high-pressure reactor.

A catalytic amount of the chosen metal catalyst (e.g., 5-10% Rh/C) is added to the solution.

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to

remove all oxygen.

The reactor is then pressurized with hydrogen gas to a specified pressure (e.g., 5 atm).

The reaction mixture is heated (e.g., to 80 °C) and stirred vigorously to ensure efficient

mixing and contact with the catalyst.

The reaction is monitored by tracking the consumption of hydrogen gas or by analyzing

aliquots using techniques like Gas Chromatography (GC).

Upon completion, the reactor is cooled to room temperature, and the excess hydrogen

pressure is carefully vented.

The reaction mixture is filtered to remove the solid catalyst.

The solvent is removed under reduced pressure (rotary evaporation) to yield the crude

piperidine product.

Purification is achieved via distillation to obtain pure piperidine.
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Workflow: Catalytic Hydrogenation of Pyridine
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Caption: Workflow for the synthesis of piperidine via catalytic hydrogenation.
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Analysis: Determination of pKa by Potentiometric
Titration
Objective: To determine the acid dissociation constant (pKa) of the piperidinium ion.

Materials:

Piperidine solution of known concentration (e.g., 0.1 M)

Standardized strong acid titrant (e.g., 0.1 M HCl)

Calibrated pH meter with an electrode

Burette

Magnetic stirrer and stir bar

Beaker

Procedure:

Pipette a known volume of the piperidine solution into a beaker.

Add distilled water to ensure the pH electrode is sufficiently submerged.

Place the beaker on a magnetic stirrer and add a stir bar.

Immerse the calibrated pH electrode in the solution.

Record the initial pH of the piperidine solution.

Begin adding the HCl titrant from the burette in small, precise increments (e.g., 0.5 mL).

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant

added.

Continue the titration well past the equivalence point (the point of rapid pH change).

Plot the recorded pH values against the volume of HCl added to generate a titration curve.
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Determine the equivalence point volume (V_eq).

The pH at the half-equivalence point (V_eq / 2) is equal to the pKa of the piperidinium ion.

Pharmacological Significance and Signaling
Pathways
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

drugs with diverse biological activities, including anticancer, antiviral, analgesic, and

neuroprotective effects.[1][17][19]

Role in Drug Design
The conformational rigidity and three-dimensional nature of the piperidine ring allow for the

precise spatial arrangement of functional groups, which is critical for optimizing interactions

with biological targets like enzymes and receptors.[18] Its basic nitrogen can form key salt

bridges in receptor binding pockets. Piperidine derivatives are found in drugs targeting

dopamine and serotonin receptors for neurological disorders and in acetylcholinesterase

inhibitors like Donepezil for Alzheimer's disease.[17][20]

Modulation of Cellular Signaling Pathways
Piperidine-containing compounds have been shown to modulate critical intracellular signaling

pathways implicated in diseases like cancer.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.

Overactivation is a hallmark of many cancers. Certain piperidine derivatives can inhibit this

pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[21]

[22]

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival.

Piperine, an alkaloid containing a piperidine moiety, has been shown to suppress the

activation of NF-κB, contributing to its anti-inflammatory and anticancer properties.[21]

TGF-β/SMAD Pathway: The Transforming Growth Factor-beta (TGF-β) pathway plays a role

in cell differentiation and fibrosis. Piperine can inhibit this pathway, which is beneficial in

conditions like chronic pancreatitis and may disrupt cancer cell metastasis.[23]
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Caption: Inhibition of the PI3K/Akt pathway by certain piperidine derivatives.
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Conclusion
Piperidine is a fundamental heterocyclic compound with well-defined physical and chemical

properties that make it an invaluable tool in organic synthesis and a cornerstone of modern

drug discovery. Its unique combination of basicity, nucleophilicity, and conformational

characteristics allows for its incorporation into a vast range of structurally complex and

biologically active molecules. A thorough understanding of its properties, as outlined in this

guide, is essential for researchers aiming to leverage this versatile scaffold in the development

of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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